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Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase

inhibitor (NNRTI) R-82150, focusing on its efficacy against resistant strains of HIV-1. As an

early TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione) derivative, R-82150
demonstrated potent and selective inhibition of wild-type HIV-1 replication.[1] However, the

emergence of drug-resistant strains remains a primary challenge in antiretroviral therapy. This

document aims to objectively compare the performance of R-82150 with other first and second-

generation NNRTIs, supported by available experimental data.

Data Presentation: Comparative Efficacy of NNRTIs
The following tables summarize the in vitro efficacy (IC50 values) of R-82150 and other notable

NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that

comprehensive data for R-82150 against a wide panel of currently prevalent resistant mutants

is limited in publicly available literature. The data presented for R-82150 is primarily from early

studies, and inferences for its activity against certain mutations are drawn from studies on

closely related TIBO compounds.

Table 1: Antiviral Activity of Selected NNRTIs against Wild-Type and Common NNRTI-Resistant

HIV-1 Strains
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HIV-1 Strain
R-82150
IC50 (µM)

Nevirapine
IC50 (µM)

Efavirenz
IC50 (µM)

Rilpivirine
IC50 (µM)

Doravirine
IC50 (µM)

Wild-Type ~0.01 - 0.15 ¹ 0.04 - 0.2 0.001 - 0.01
0.0005 -

0.0012
0.012

L100I

Resistant

(fold change

>100) ²

>10 ~0.05 ~0.002 ~0.015

K103N

Susceptible

(low fold

change) ³

>5 >0.2 ~0.001 0.021

Y181C

Highly

Resistant

(fold change

>100) ⁴

>10 >0.4 ~0.002 0.031

G190A
Data Not

Available
>10 >0.4 ~0.0015 ~0.015

K103N +

Y181C

Highly

Resistant

(inferred)

>10 >0.5 ~0.004 0.033

¹ Data for R-82150 and the related TIBO derivative R82913 against wild-type HIV-1.[3] ²

Resistance to TIBO R82150 is associated with the L100I mutation.[4] ³ TIBO-resistant strains

with the L100I or K103N mutation have been shown to be sensitive to other classes of NNRTIs.

[4] ⁴ The Y181C mutation results in a significant loss of sensitivity to all classes of HIV-1-

specific RT inhibitors, including TIBO derivatives.[4]

Experimental Protocols
The data presented in this guide are derived from in vitro studies employing two primary types

of assays: cell-based antiviral activity assays and enzyme inhibition assays.

Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.
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Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-4, CEM, or

peripheral blood mononuclear cells (PBMCs), are commonly used.

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates,

including site-directed mutants carrying specific resistance mutations, are used to infect the

cells.

Assay Procedure:

Cells are seeded in microtiter plates.

Serial dilutions of the test compound (e.g., R-82150) are added to the wells.

A standardized amount of virus is added to infect the cells.

The plates are incubated for a period of 3 to 7 days.

Endpoint Measurement: The extent of viral replication is quantified by measuring a specific

viral marker, such as:

p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in

the cell culture supernatant.

Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to the formation of

syncytia or cell death, which can be visually quantified.

Reporter Gene Assay: Utilizes engineered cell lines or viruses that express a reporter

gene (e.g., luciferase or green fluorescent protein) upon successful infection and

replication.

Data Analysis: The concentration of the compound that inhibits viral replication by 50%

(IC50) is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition
Assay
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This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic

activity of purified HIV-1 RT.

Enzyme: Recombinant purified HIV-1 RT (wild-type or mutant) is used.

Substrates: The assay mixture contains a template-primer (e.g., poly(rA)-oligo(dT)) and a

labeled deoxynucleoside triphosphate (e.g., ³H-dTTP).

Assay Procedure:

The RT enzyme is pre-incubated with various concentrations of the inhibitor (e.g., R-
82150).

The enzymatic reaction is initiated by the addition of the substrates.

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g.,

37°C).

Endpoint Measurement: The amount of newly synthesized DNA is quantified by measuring

the incorporation of the radiolabeled dNTP into the template-primer.

Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50)

is determined.

Visualizations
Mechanism of NNRTI Action
Non-nucleoside reverse transcriptase inhibitors, including R-82150, are allosteric inhibitors.

They do not bind to the active site of the reverse transcriptase enzyme but to a nearby

hydrophobic pocket known as the NNRTI-binding pocket. This binding induces a

conformational change in the enzyme, which in turn inhibits the DNA polymerization process.
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Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral Efficacy Testing
The following diagram illustrates a typical workflow for determining the in vitro efficacy of an

antiretroviral compound against HIV-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1689015/
https://pubmed.ncbi.nlm.nih.gov/1689015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158299/
https://pubmed.ncbi.nlm.nih.gov/1725247/
https://pubmed.ncbi.nlm.nih.gov/1725247/
https://pubmed.ncbi.nlm.nih.gov/7685964/
https://pubmed.ncbi.nlm.nih.gov/7685964/
https://pubmed.ncbi.nlm.nih.gov/7685964/
https://www.benchchem.com/product/b1678730#r-82150-efficacy-against-nnrti-resistant-hiv-1-strains
https://www.benchchem.com/product/b1678730#r-82150-efficacy-against-nnrti-resistant-hiv-1-strains
https://www.benchchem.com/product/b1678730#r-82150-efficacy-against-nnrti-resistant-hiv-1-strains
https://www.benchchem.com/product/b1678730#r-82150-efficacy-against-nnrti-resistant-hiv-1-strains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

